Cyclopropyl-d5-amine
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Overview
Description
Cyclopropyl-d5-amine is a compound used for pharmaceutical analytical testing . It is an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram .
Synthesis Analysis
Cyclopropylamine can be prepared from γ-butyrolactone. The γ-butyrolactone ring is cleaved with a hydrohalide in the presence of a novel catalyst comprising an aqueous sulfuric acid solution . Another synthesis method involves γ-butyrolactone and isopropanol by five steps of ring-opening esterification, cyclization, hydrolysis, acylation and Hofmann degradation .Molecular Structure Analysis
Cyclopropylamine is a primary aliphatic amine that consists of cyclopropane bearing a single amino substituent .Chemical Reactions Analysis
Cyclopropanes are important substructures in natural products and pharmaceuticals. The advent of transition-metal catalysis has enabled installation of functionalized cyclopropanes using cross-coupling reactions . Cyclopropylamines are one kind of such prototypical inhibitors for cytochrome P450 enzymes (P450s), which are widely found in biologically active natural products, synthetic drugs and also widely used as mechanistic probes to reveal elusive reaction mechanisms, such as that involved in P450-catalyzed amine oxidations .Scientific Research Applications
Bioaccumulation Assessments : A study focused on the bioaccumulation of decamethylpentacyclosiloxane (D5) provides insights into the environmental fate and bioaccumulation potential of cyclopropyl-containing compounds. The study indicates that D5 exhibits depuration rates in fish and mammals that exceed those of extremely hydrophobic substances, suggesting that the cyclopropyl group's structure could influence environmental interactions and bioaccumulation behaviors (Gobas et al., 2015).
Fragrance Chemistry : Cyclopropanations have a significant impact in fragrance chemistry, where the cyclopropyl group is utilized to produce new compounds with superior olfactory impacts. The review discusses the evolution of cyclopropanation methods and their application in creating high-impact fragrance ingredients, demonstrating the cyclopropyl group's versatility and utility in synthetic organic chemistry (Schröder, 2014).
Analytical Chemistry : The ninhydrin reaction, involving primary amino groups, showcases the analytical applications of amines in detecting, isolating, and analyzing compounds of interest across various scientific disciplines. This demonstrates the fundamental role of amines in biochemical and analytical chemistry, providing a basis for studying Cyclopropyl-d5-amine's potential applications in similar contexts (Friedman, 2004).
Drug Delivery and Pharmaceutical Industry : The unique properties of cyclodextrins (CDs), which include forming inclusion complexes with various compounds, highlight the role of cyclic and amine-containing molecules in modifying the solubility, stability, and bioavailability of pharmaceutical agents. This suggests potential research applications of this compound in drug formulation and delivery systems (Zhao et al., 2016).
Advanced Oxidation Processes : The degradation of nitrogen-containing compounds, including amines, through advanced oxidation processes (AOPs) underlines the environmental and industrial significance of amines in water treatment technologies. This research area might offer insights into this compound's potential applications in environmental science (Bhat & Gogate, 2021).
Mechanism of Action
Target of Action
Cyclopropyl-d5-amine, also known as Cyclopropan-d5-amine, Aminocyclopropane-d5, or Cyclopropanamine-d5 , is a compound used in pharmaceutical analytical testing . .
Mode of Action
For instance, the Kulinkovich-Szymoniak Reaction allows the preparation of primary cyclopropylamines by the reaction of Grignard reagents with nitriles in the presence of a stoichiometric amount of titanium (IV) isopropoxide .
Biochemical Pathways
Cyclopropylamines are involved in the biosynthesis of cyclopropane fatty acids, a novel industrial feedstock . The Kulinkovich-Szymoniak Reaction, which involves the formation of a titanacyclopropane intermediate, is a key step in this pathway . Additionally, ring-opening reactions of donor–acceptor cyclopropanes with amines, amides, hydrazines, N-heterocycles, nitriles, and the azide ion are also part of the cyclopropane biosynthesis .
Result of Action
Cyclopropylamines are known to participate in various chemical reactions, leading to the formation of different compounds .
Action Environment
The synthesis of cyclopropylamines is known to be influenced by various factors, including the presence of grignard reagents, nitriles, and titanium (iv) isopropoxide .
Safety and Hazards
Cyclopropylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Cyclopropanes have long fascinated chemists for their high ring strain and unique bonding properties. Despite this high strain, the cyclopropyl motif can be found in various natural products and is also increasingly relevant to the pharmaceutical industry, as they can serve as sp3-rich bioisosteres for phenyl rings and provide favourable pharmacokinetic properties . The advent of transition-metal catalysis has revolutionized how synthetic routes are designed for building up molecular complexity .
Biochemical Analysis
Biochemical Properties
Cyclopropyl-d5-amine plays a significant role in biochemical reactions, particularly as an inhibitor of cytochrome P450 enzymes. It inactivates these enzymes through a mechanism involving initial one-electron oxidation at nitrogen, followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme . This interaction is crucial in studying drug metabolism and potential drug-drug interactions.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways and gene expression. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . This inhibition can lead to changes in cellular metabolism and gene expression, impacting cell function and overall cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to cytochrome P450 enzymes and undergoing one-electron oxidation at the nitrogen atom. This reaction leads to the scission of the cyclopropane ring and covalent modification of the enzyme, effectively inactivating it . This mechanism is essential for understanding how this compound influences enzyme activity and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on cytochrome P450 enzymes over extended periods, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits cytochrome P450 enzymes without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including potential toxicity and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. The compound undergoes oxidation, leading to the formation of reactive intermediates that can covalently modify the enzyme . This interaction is crucial for understanding the metabolic fate of this compound and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s distribution and potential effects in vivo.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum, where cytochrome P450 enzymes are abundant . This localization is critical for its activity and function, as it allows this compound to effectively interact with its target enzymes.
Properties
IUPAC Name |
1,2,2,3,3-pentadeuteriocyclopropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D2,2D2,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJDQJBWANPRPF-UXXIZXEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])N)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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